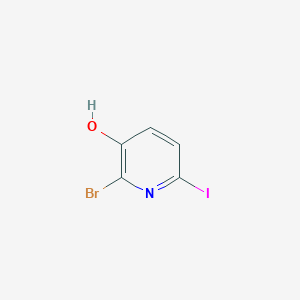

2-Bromo-6-iodopyridin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUADFAYJOJQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450615 | |

| Record name | 2-Bromo-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129611-32-1 | |

| Record name | 2-Bromo-6-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129611-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 Bromo 6 Iodopyridin 3 Ol and Its Precursors

Retrosynthetic Analysis of 2-Bromo-6-iodopyridin-3-ol

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary challenge lies in the regioselective introduction of the bromine and iodine atoms onto the pyridin-3-ol core.

Disconnection of C-I and C-Br bonds: The most straightforward approach involves disconnecting the carbon-halogen bonds. This leads back to the precursor, pyridin-3-ol. However, the direct halogenation of pyridin-3-ol must be carefully controlled to achieve the desired 2,6-substitution pattern, as the hydroxyl group is an activating ortho-para director. This makes the C-2, C-4, and C-6 positions susceptible to electrophilic attack.

Sequential Halogenation Strategy: A more practical retrosynthetic approach considers a stepwise introduction of the halogens.

Route A: Disconnecting the C-I bond first leads to the intermediate 2-bromo-3-hydroxypyridine (B45599) . solubilityofthings.com This is a logical step, as methods for the selective iodination of brominated pyridines are established. This route simplifies the problem to the synthesis and subsequent selective iodination of this key intermediate.

Route B: Alternatively, disconnecting the C-Br bond suggests 6-iodo-pyridin-3-ol as a key intermediate. This would then require a regioselective bromination at the C-2 position.

Functional Group Interconversion: Another possibility involves starting with a pre-functionalized pyridine (B92270) ring, such as 2,6-dihalopyridine, and then introducing the hydroxyl group. For instance, starting with 2,6-dibromopyridine (B144722) , one could perform a selective lithium-halogen exchange at one position, followed by iodination to yield 2-bromo-6-iodopyridine (B1338975). scirp.org Subsequent introduction of the hydroxyl group at the C-3 position would be the final, and likely most challenging, step.

Based on this analysis, the most promising and commonly employed strategy involves the sequential halogenation of a pyridin-3-ol derivative, with the strategic derivatization of 2-bromo-3-hydroxypyridine being a particularly viable pathway.

Established Synthetic Routes to this compound

Established synthetic methods for this compound primarily rely on the controlled, stepwise halogenation of pyridine precursors.

The hydroxyl group of pyridin-3-ol activates the ring for electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. Achieving the specific 2-bromo-6-iodo substitution requires careful selection of reagents and reaction conditions to control the regiochemistry. The synthesis of related halogenated pyridinols, such as 2-Bromo-4,6-diiodopyridin-3-ol, often involves initial bromination using bromine in a solvent like acetic acid, followed by iodination. This highlights that different halogenating agents can be used sequentially to build up the desired substitution pattern on the pyridin-3-ol core. For instance, the synthesis of 2-(6-Bromopyridin-3-yl)propan-2-ol can involve the bromination of 3-pyridinol as a key step to furnish 6-bromo-3-pyridinol. This demonstrates that the C-6 position is readily halogenated, providing a key precursor for further functionalization.

A robust strategy for synthesizing dihalogenated pyridines involves the sequential introduction of the halogen atoms, which allows for precise control over the final structure. A common method begins with a di-brominated pyridine. For example, the synthesis of 2-bromo-6-iodopyridine can be achieved starting from 2,6-dibromopyridine. scirp.org This process involves a lithium-halogen exchange reaction, which is highly regioselective.

The key steps are:

Treatment of 2,6-dibromopyridine with n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C). This selectively replaces one of the bromine atoms with lithium.

The resulting 2-bromo-6-lithiopyridine intermediate is then quenched with an iodine source, such as a solution of molecular iodine (I₂), to yield 2-bromo-6-iodopyridine in high yield. scirp.org

While this specific example yields 2-bromo-6-iodopyridine, the principle can be adapted for precursors to this compound, illustrating a powerful method for constructing the 2-bromo-6-iodo substitution pattern on a pyridine ring.

One of the most direct routes to this compound involves the selective iodination of 2-bromo-3-hydroxypyridine . solubilityofthings.com This starting material is a valuable building block in its own right and serves as a key precursor in pharmaceutical and agrochemical synthesis. solubilityofthings.comlookchem.com

A documented procedure for the synthesis of this compound from this intermediate is detailed below. chemicalbook.com

Table 1: Synthesis of this compound from 2-Bromo-3-hydroxypyridine

| Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|

This method is advantageous as it starts from a readily accessible intermediate and employs a direct iodination step to achieve the target molecule. chemicalbook.com

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of not only effective but also efficient and environmentally benign processes. Research into the synthesis of halogenated pyridines is continuously evolving to meet these criteria.

The drive for efficiency and cost-effectiveness in the synthesis of complex molecules like this compound focuses on several key areas: maximizing yield, reducing the number of synthetic steps, and utilizing less expensive reagents.

For related bipyridine syntheses, for example, cost-effectiveness has been achieved by replacing expensive reagents like trimethylsilylacetylene (B32187) (TMSA) with the more economical 2-methyl-3-butyn-2-ol (B105114) in Sonogashira couplings. scirp.orgscirp.org This principle of reagent economy is directly applicable to the development of improved routes for this compound.

An efficient synthesis would also exhibit high yields. The described synthesis of 2-bromo-6-iodopyridine from 2,6-dibromopyridine reports a yield of 86%, which is considered highly efficient. Efforts to develop novel routes for this compound would aim for similar high-yielding transformations. Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net While a specific green one-pot synthesis for this compound is not prominently documented, these general principles guide the development of future, more sustainable synthetic methodologies.

Evaluation of Reaction Conditions for Optimized Yield and Purity

The synthesis of this compound is effectively achieved through the iodination of a brominated pyridinol precursor. A key methodology involves the direct iodination of 2-bromo-pyridin-3-ol using iodine (I₂) in the presence of a base. chemicalbook.com

A documented procedure starts with dissolving 2-bromo-pyridin-3-ol in water. chemicalbook.com To this solution, potassium carbonate (K₂CO₃) is added, followed by iodine. The reaction mixture is then stirred overnight at a controlled temperature of 15 °C. The use of potassium carbonate is crucial as it acts as a base to facilitate the electrophilic substitution of iodine onto the pyridine ring. The temperature is maintained at 15 °C to control the reaction rate and minimize the formation of potential byproducts. Following the overnight stirring period, the reaction is quenched by adjusting the pH of the mixture to 5 using 3N hydrochloric acid (HCl). chemicalbook.com This acidification step is likely to precipitate the product, allowing for its isolation.

The reaction parameters are summarized in the table below.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-bromo-pyridin-3-ol | chemicalbook.com |

| Reagents | Iodine (I₂), Potassium Carbonate (K₂CO₃) | chemicalbook.com |

| Solvent | Water (H₂O) | chemicalbook.com |

| Temperature | 15 °C | chemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Work-up | pH adjustment to 5 with 3N HCl | chemicalbook.com |

Purification and Isolation Techniques for this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The primary isolation technique suggested by the synthetic protocol involves precipitation. After the reaction is complete, adjusting the pH to 5 leads to the formation of the product as a solid which can then be separated from the reaction mixture. chemicalbook.com

Commonly employed purification techniques for related pyridinol derivatives can also be applied to this compound. These methods include:

Filtration: Once the product has precipitated out of the solution, it can be isolated by filtration. The collected solid is then typically washed with a suitable solvent, such as cold water, to remove any residual soluble impurities and salts. The solid is then dried to yield the final product. This method was noted in the synthesis of a derivative from 2-bromo-3-hydroxy-6-iodopyridine, where the resulting solid that precipitated was isolated by filtration and dried.

Extraction: If the product does not fully precipitate or if there are soluble organic impurities, extraction is a viable purification method. The aqueous reaction mixture would be extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. scirp.orgmdpi.com The product will preferentially dissolve in the organic layer, which is then separated, dried over an agent like magnesium sulfate (B86663) (MgSO₄), and concentrated under vacuum to yield the crude product. scirp.org

Chromatography: For achieving very high purity, column chromatography is a standard and effective technique. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. scirp.orgmdpi.com A suitable eluent system, often a mixture of non-polar and polar solvents like cyclohexane (B81311) and ethyl acetate, is then passed through the column. scirp.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of this compound.

The selection of the specific purification technique or combination of methods depends on the scale of the reaction and the purity requirements for the final product.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Iodopyridin 3 Ol

Reactivity Profile of the Pyridine (B92270) Heterocycle in 2-Bromo-6-iodopyridin-3-ol

The chemical behavior of this compound is governed by the interplay of its three distinct functional groups on the pyridine ring. The pyridine nitrogen atom renders the ring electron-deficient, which facilitates nucleophilic substitution reactions. The hydroxyl group at the 3-position is an electron-donating group, which can activate the ring. Conversely, the bromine and iodine atoms at the 2- and 6-positions act as electron-withdrawing groups and serve as excellent leaving groups in cross-coupling and substitution reactions. cymitquimica.com

The most significant aspect of its reactivity profile is the differential reactivity of the two halogen atoms. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom at the 6-position a better leaving group. This inherent difference is routinely exploited in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the bromine atom at the 2-position intact for subsequent transformations. This enables a controlled, stepwise approach to the synthesis of complex, unsymmetrically substituted pyridines. researchgate.net

Selective Transformations at Halogen Atom Positions

The true synthetic power of this compound is realized through the selective manipulation of its halogen substituents. The distinct reactivity of iodine versus bromine allows for a programmed sequence of reactions, introducing diverse functional groups at specific positions on the pyridine core.

The electron-deficient nature of the pyridine ring, enhanced by the two halogen atoms, makes the 2- and 6-positions susceptible to nucleophilic aromatic substitution. The bromine and iodine atoms can be displaced by a variety of nucleophiles. smolecule.com While the iodine atom is generally more labile, reaction conditions can be tuned to target either position. Common nucleophiles such as amines or thiols can be used to introduce new functional groups, with the bromine atom often serving as a leaving group in such transformations. cymitquimica.comambeed.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are particularly effective for functionalizing halopyridines. beilstein-journals.orgsci-hub.se The differential reactivity of the C-I and C-Br bonds in this compound allows for highly selective and sequential couplings.

The Sonogashira coupling reaction is a reliable method for introducing alkyne moieties onto an aromatic ring by coupling a terminal alkyne with an aryl halide. sci-hub.seresearchgate.net In the case of dihalogenated pyridines, this reaction demonstrates high selectivity for the more reactive iodine substituent. For the closely related substrate 2-bromo-6-iodopyridine (B1338975), Sonogashira coupling with terminal alkynes like 2-methyl-3-butyn-2-ol (B105114) occurs exclusively at the iodo-substituted position. scirp.orgscirp.org This transformation is typically achieved using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a copper(I) co-catalyst and an amine base. researchgate.netscirp.org This selectivity allows for the bromine atom to be preserved for subsequent reactions. scirp.org

| Reaction | Substrate | Reagent | Catalyst System | Product | Ref. |

| Sonogashira Coupling | 2-Bromo-6-iodopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄, CuI, Et₂NH | 4-(6-Bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | scirp.org |

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and an organoboron species, such as an arylboronic acid. nih.gov This reaction is widely used in the synthesis of biaryl compounds. scirp.org When applied to this compound, the Suzuki reaction is expected to proceed with high regioselectivity at the 6-position due to the greater reactivity of the C-I bond compared to the C-Br bond. Standard conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., sodium carbonate) in a suitable solvent system. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the iodine-bearing position while retaining the bromine for further functionalization.

| Reaction | Substrate | Reagent | Typical Catalyst | Typical Base | Expected Product | Ref. |

| Suzuki-Miyaura Coupling | This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Bromo-6-arylpyridin-3-ol |

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. uwindsor.ca It is known for its tolerance of a wide variety of functional groups. uwindsor.ca This reaction provides a powerful strategy for sequential functionalization of dihalopyridines. Following an initial selective reaction at the iodine position (such as a Sonogashira coupling), the remaining less reactive bromine atom can undergo a Stille coupling. scirp.orgscirp.org For instance, the bromo-alkynylpyridine intermediate formed from a Sonogashira reaction can be coupled with an organostannane, like 2-(trimethylstannyl)pyridine, using a palladium catalyst to construct complex bipyridine structures. scirp.orgscirp.org

| Reaction | Substrate | Reagent | Catalyst | Conditions | Product | Ref. |

| Stille Coupling | 4-(6-Bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄ | Toluene, 110°C | 4-(2,2'-Bipyridin-6-yl)-2-methylbut-3-yn-2-ol | scirp.orgscirp.org |

Applications of 2 Bromo 6 Iodopyridin 3 Ol in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Synthesis

The compound 2-bromo-6-iodopyridin-3-ol serves as a crucial starting material in multi-step synthetic pathways aimed at producing complex organic molecules. The differential reactivity of the bromo and iodo substituents allows for selective reactions, a key strategy in the construction of intricate molecular architectures. For instance, the carbon-iodine bond is typically more reactive towards certain coupling reactions than the carbon-bromine bond, enabling chemists to introduce different functionalities at specific positions on the pyridine (B92270) ring in a stepwise manner.

This selective reactivity is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. scirp.orgscirp.org For example, a Sonogashira coupling can be performed selectively at the 6-position (where the iodine is) while leaving the bromine at the 2-position intact for a subsequent transformation. scirp.orgscirp.orgscirp.org This stepwise functionalization is a powerful tool for the synthesis of highly substituted pyridines, which are common motifs in pharmaceuticals and other functional organic molecules. iu.edu

Synthesis of Diversified Heterocyclic Compound Libraries

The strategic placement of the bromo, iodo, and hydroxyl groups on the pyridine core of this compound makes it an ideal scaffold for the generation of diversified heterocyclic compound libraries. These libraries, which consist of a large number of structurally related compounds, are essential for high-throughput screening in drug discovery and materials science.

By systematically varying the reagents and reaction conditions, a wide range of substituents can be introduced at the 2, 3, and 6-positions of the pyridine ring. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The bromo and iodo groups can be replaced with various aryl, alkyl, or other heterocyclic moieties through different cross-coupling reactions. This combinatorial approach allows for the rapid generation of a large number of distinct molecules, each with the potential to exhibit unique biological or material properties.

Development of Ligands for Metal-Organic Chemistry and Catalysis

The pyridine nitrogen atom in this compound and its derivatives can coordinate to metal ions, making them valuable precursors for the synthesis of ligands used in metal-organic chemistry and catalysis. preprints.orgslideshare.netmdpi.com

Precursors to Functionalized Bipyridine Ligands

Bipyridines are a very important class of chelating ligands in coordination chemistry, known for their ability to form stable complexes with a wide variety of metals. scirp.org The compound this compound can be used as a starting material to synthesize functionalized bipyridine ligands. Through coupling reactions, such as those catalyzed by nickel or palladium, two pyridine units can be linked together to form a bipyridine scaffold. preprints.orgacs.org

The presence of the hydroxyl group and the remaining halogen on the bipyridine ligand allows for further functionalization, enabling the fine-tuning of the ligand's electronic and steric properties. This is crucial for controlling the catalytic activity and selectivity of the resulting metal complexes.

Applications in Coordination Chemistry

These complexes can have a variety of applications, including as catalysts for organic reactions, as components of light-emitting materials, or as magnetic materials. The ability to systematically modify the ligand structure through the use of versatile building blocks like this compound is essential for the rational design of new metal complexes with desired properties. For instance, copper-containing metal-organic coordination polymers have been studied for the amination of 2-halopyridines. researchgate.net

Contributions to Combinatorial Chemistry for Molecular Discovery

The utility of this compound extends to the field of combinatorial chemistry, a strategy used to rapidly synthesize and test large numbers of compounds for biological activity or other desired properties. synchem.com Bifunctional building blocks, such as (6-bromopyridin-3-yl)boronic acid, which can be derived from related dihalopyridines, are valuable tools in this area. researchgate.net

The orthogonal reactivity of the different functional groups on the this compound scaffold allows for its use in combinatorial library synthesis. One functional group can be reacted while the others remain protected or unreactive, and then a second functional group can be reacted in a subsequent step. This allows for the creation of a grid of compounds where different fragments are systematically combined, leading to a large and diverse library of molecules for screening.

Integration into Functional Materials and Polymeric Systems

The versatile reactivity of this compound and its derivatives also allows for their incorporation into functional materials and polymeric systems. scirp.orgscirp.org The bipyridine units derived from this compound can be used to create polymers with specific electronic or optical properties. scirp.org For example, polymers containing bipyridine units can be used in the development of sensors, where the coordination of a metal ion to the bipyridine unit results in a detectable change in the polymer's properties.

Furthermore, the ability to introduce a variety of functional groups onto the pyridine ring allows for the tailoring of the material's properties, such as its solubility, thermal stability, or ability to interact with other molecules. This makes this compound a valuable building block for the creation of new materials with applications in areas such as electronics, photonics, and catalysis. For example, pyridine-2-phenolate-6-arylmethine ligands have been used to create complexes for olefin polymerization catalysis. acs.org

Precursors for π-Conjugated Compounds

There is a lack of specific studies utilizing this compound for the synthesis of π-conjugated compounds. Hypothetically, its dihalo-substituted nature would allow it to participate in sequential cross-coupling reactions. The more reactive carbon-iodine bond would likely undergo coupling first, for example, in a Sonogashira reaction with a terminal alkyne, followed by a subsequent coupling at the carbon-bromine bond. This stepwise approach is crucial for the controlled synthesis of well-defined conjugated oligomers and polymers. The resulting pyridine-containing conjugated systems could exhibit interesting electronic and photophysical properties.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Reactive Site | Potential Coupling Partner | Resulting Structure |

| 1 | Sonogashira Coupling | C-I | Terminal Alkyne | 2-Bromo-6-alkynylpyridin-3-ol |

| 2 | Suzuki Coupling | C-Br | Arylboronic Acid | 2-Aryl-6-alkynylpyridin-3-ol |

This table represents a hypothetical reaction sequence based on the known reactivity of similar compounds.

Exploration in Photoactive and Optoelectronic Materials

Direct exploration of this compound in photoactive and optoelectronic materials has not been reported in detail. However, the incorporation of pyridyl units into π-conjugated backbones is a known strategy for tuning the electronic and photophysical properties of materials. The electron-deficient nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer, which is beneficial for applications in electron-transporting layers in organic field-effect transistors (OFETs) or as electron acceptors in organic solar cells.

The hydroxyl group at the 3-position of this compound could serve as a handle for attaching other functional groups or for modifying the material's solubility and solid-state packing, which are critical parameters for device performance. For instance, it could be alkylated to improve solubility or used as a point of attachment for chromophores.

Table 2: Potential Influence of the this compound Moiety on Material Properties

| Structural Feature | Potential Effect on Material Properties |

| Pyridine Ring | Electron-deficient character, potential for n-type conductivity |

| Bromo and Iodo Substituents | Versatile handles for cross-coupling reactions to extend conjugation |

| Hydroxyl Group | Site for post-polymerization functionalization, influences solubility and intermolecular interactions |

This table outlines hypothetical effects based on the general principles of materials science and the known properties of related chemical structures.

Medicinal Chemistry and Biological Relevance of 2 Bromo 6 Iodopyridin 3 Ol Derivatives

Design and Synthesis of Pharmacologically Active Derivatives

The core structure of 2-Bromo-6-iodopyridin-3-ol serves as a key intermediate in the synthesis of more elaborate molecules. A common synthetic route involves the initial synthesis of 2-bromo-pyridin-3-ol, which is then iodinated using reagents like iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) to yield the this compound scaffold. chemicalbook.com From this intermediate, medicinal chemists can employ various coupling reactions, like the Suzuki coupling, to introduce diverse molecular fragments at the halogenated positions, thereby creating a library of derivatives for biological screening. researchgate.net

While direct studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of substituted pyridines has been a subject of significant research in the search for new antimycobacterial agents. nih.govnih.gov The urgent need for novel drugs against Mycobacterium tuberculosis, the causative agent of tuberculosis, drives the exploration of diverse chemical scaffolds.

Research has shown that substituted pyridines can be designed as precursors to compounds that, once inside the mycobacterial cell, are transformed into active agents. nih.govnih.gov This prodrug strategy is often employed to improve the compound's ability to penetrate the lipid-rich mycobacterial cell wall. For instance, derivatives designed to be more lipophilic (fat-soluble) have demonstrated higher activity compared to their unmodified, more polar counterparts. nih.gov The pyridine (B92270) ring in these molecules often acts as an isostere (a functional group with similar physical and chemical properties) of pyrazinoic or nicotinic acids, which are related to existing antitubercular drugs. nih.govnih.gov

A variety of pyridine derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing a range of inhibitory activities. scilit.comresearchgate.net These studies underscore the potential of the pyridine core as a pharmacophore for developing new treatments for tuberculosis.

The halogenated pyridinol structure is a recognized pharmacophore in the development of inhibitors for various enzymes and receptors. The strategic placement of halogens can enhance binding affinity to a biological target through halogen bonding and can also modulate the compound's metabolic stability and pharmacokinetic properties.

Halogenated pyridinol and related structures have been successfully developed as inhibitors for a range of biological targets:

Topoisomerase IIα: In the field of oncology, halogenated indenopyridinol derivatives have been synthesized and identified as potent and selective inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. nih.govacs.org

Influenza A Endonuclease: Aryl and arylalkyl substituted 3-hydroxypyridin-2-ones have been evaluated as inhibitors of the influenza A virus endonuclease, an essential enzyme for viral replication. nih.gov

Androgen Receptor: Computational studies have explored halogenated indenopyridinol derivatives as potential inhibitors of the androgen receptor, a key target in prostate cancer treatment. researchgate.netdntb.gov.ua

Kinase Inhibition: The pyridinol motif is a key component in the design of kinase inhibitors. For example, certain ruthenium half-sandwich complexes incorporating a pyridine moiety have shown inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3). researchgate.net

These examples, while not directly involving this compound, highlight the broad applicability of the halogenated pyridinol scaffold in designing specific enzyme inhibitors, suggesting a promising area of investigation for derivatives of this particular compound.

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For pyridine derivatives, SAR studies have revealed several key trends. nih.gov

In the context of halogenated pyridinols as enzyme inhibitors, SAR studies have demonstrated that:

Position of Substituents: The placement of functional groups is often critical. For instance, in a series of benzofuro[3,2-b]pyridin-7-ols designed as topoisomerase IIα inhibitors, placing a hydroxyphenyl group at the 4-position of the pyridine ring was found to be beneficial for both enzyme inhibition and antiproliferative activity. researchgate.net

Nature of Halogens: The type of halogen and its location can significantly impact activity. In one study on indenopyridinols, compounds with a chlorophenyl group at the 2-position and a phenol (B47542) group at the 4-position showed potent activity. nih.gov

Additional Functional Groups: The introduction of other groups, such as hydroxyl or cyano groups, can fine-tune the molecule's properties. For example, in a series of influenza endonuclease inhibitors, tetrazole derivatives were found to be more consistently active than their cyano-substituted counterparts. nih.gov

The table below summarizes hypothetical SAR data for a series of 2-Bromo-6-substituted-pyridin-3-ol derivatives against a generic kinase, illustrating how different substituents at the 6-position could modulate inhibitory activity.

| Compound ID | R-Group at C6-position | IC50 (nM) | Notes |

| A-1 | -I (Iodine) | 500 | Parent Compound |

| A-2 | -phenyl | 150 | Aryl substitution improves activity |

| A-3 | -4-fluorophenyl | 75 | Electron-withdrawing group enhances potency |

| A-4 | -4-methoxyphenyl | 200 | Electron-donating group slightly reduces potency |

| A-5 | -cyclohexyl | 450 | Non-aromatic group is less favorable |

| A-6 | -4-pyridyl | 120 | Heteroaromatic ring is well-tolerated |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, enabling scientists to predict how a molecule might behave at a biological target, thus guiding the synthesis of more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jchemlett.comdocumentsdelivered.com This method calculates a binding affinity or score, which estimates the strength of the interaction.

For pyridinol derivatives, docking studies have been used to:

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of a target protein. researchgate.netresearchgate.net

Explain the basis for observed SAR. For example, docking can show why a particular substituent enhances binding affinity. documentsdelivered.com

Screen virtual libraries of compounds to prioritize which ones to synthesize and test in the lab.

In a typical docking study of a this compound derivative, the pyridinol core might be predicted to form hydrogen bonds with the protein backbone, while the substituents at the bromo and iodo positions would be oriented to fit into specific hydrophobic pockets. documentsdelivered.com

The following table shows sample data from a hypothetical molecular docking study of the compounds from the SAR table into a kinase active site.

| Compound ID | R-Group at C6-position | Docking Score (kcal/mol) | Key Interactions Predicted |

| A-1 | -I (Iodine) | -7.5 | H-bond from 3-OH to Glu85; Halogen bond from I to Met102 |

| A-2 | -phenyl | -8.8 | H-bond from 3-OH to Glu85; Pi-stacking with Phe150 |

| A-3 | -4-fluorophenyl | -9.5 | H-bond from 3-OH to Glu85; Pi-stacking with Phe150; F-H bond with Ser83 |

| A-4 | -4-methoxyphenyl | -8.5 | H-bond from 3-OH to Glu85; Pi-stacking with Phe150 |

| A-5 | -cyclohexyl | -7.8 | H-bond from 3-OH to Glu85; Hydrophobic interaction with Val90 |

| A-6 | -4-pyridyl | -8.9 | H-bond from 3-OH to Glu85; H-bond from pyridyl-N to Lys33 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex compared to the static picture from molecular docking. plos.orgnih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein. researchgate.netpensoft.net

Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. plos.org

Interaction Persistence: MD simulations can show how often key interactions, like hydrogen bonds identified in docking, are maintained throughout the simulation.

Conformational Flexibility: These simulations reveal how the ligand and protein adapt to each other upon binding, providing a more realistic model of the interaction. nih.gov

For a promising derivative of this compound, an MD simulation of 100 nanoseconds could confirm that the binding mode predicted by docking is stable and that the key hydrogen bonds and hydrophobic interactions are persistent, strengthening the case for its potential as an effective inhibitor. plos.org

Virtual Screening and Lead Optimization

The discovery and development of novel therapeutic agents is a complex process, often beginning with the identification of a promising chemical scaffold. Virtual screening has emerged as a powerful computational tool in this initial phase, allowing for the rapid, cost-effective screening of vast compound libraries against a specific biological target. The this compound core, with its distinct arrangement of halogen and hydroxyl substituents on a pyridine ring, represents a valuable scaffold for such exploratory studies. The strategic placement of bromine and iodine atoms, along with a hydroxyl group, provides multiple points for chemical modification and interaction with biological macromolecules.

Virtual screening techniques, such as molecular docking, forecast the preferred orientation and binding affinity of a ligand to a target protein whose three-dimensional structure is known. This allows researchers to prioritize compounds for synthesis and biological testing. For scaffolds like this compound, virtual screening can help identify potential protein targets and predict the binding modes of its derivatives. The process involves generating a 3D model of the compound and computationally "docking" it into the active site of a target protein to assess the goodness of fit and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Once a "hit" compound is identified through screening, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to enhance the desirable properties of the initial hit, transforming it into a viable drug candidate. For derivatives of this compound, lead optimization would involve systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. For instance, the bromine and iodine atoms are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the introduction of a wide array of substituents. A patent for antimalarial compounds describes a preferential Suzuki reaction at the more reactive 6-iodo position of this compound to create new derivatives. epo.org This strategic functionalization is central to exploring the structure-activity relationship (SAR), which defines how specific chemical modifications influence biological activity. The ultimate goal of lead optimization is to develop a compound with a balanced profile of efficacy and drug-like properties.

Patent Landscape Analysis and Intellectual Property in Therapeutic Applications

An analysis of the patent landscape reveals that this compound is a significant building block in the synthesis of novel, patent-protected therapeutic agents. While the compound itself may not be the final active pharmaceutical ingredient, its role as a key intermediate is crucial for creating more complex molecules with claimed biological activities. The intellectual property of these final compounds often relies on the novelty of their structure, which is achieved through synthetic pathways involving precursors like this compound.

Patents frequently cite this compound in the synthesis of inhibitors for a range of diseases. For example, it is mentioned in patents for cyanopyrrolidines developed as deubiquitylating enzyme (DUB) inhibitors for the treatment of cancer. google.comgoogle.com Another patent describes its use in the creation of heteroaryl derivatives with antimalarial properties. epo.org Furthermore, it has been used as a starting material for novel imidazole (B134444) derivatives intended as antibacterial agents. google.com

The value of this compound in the patent landscape is derived from its utility as a versatile chemical scaffold. Its di-halogenated nature allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures that are the subject of patent claims. The intellectual property, therefore, extends from the final therapeutic compound back to the innovative synthetic routes used for its production, where this compound often plays a pivotal role.

Analysis of patent literature demonstrates a clear association between this compound and specific diseases and gene targets. This co-occurrence highlights the therapeutic areas where derivatives of this compound are being actively investigated and protected as intellectual property. The compound is most prominently linked to the development of treatments for cancer and infectious diseases.

One of the most significant associations is with cancer, or neoplasms. google.comgoogle.com Patents describe the use of this compound in the synthesis of compounds that inhibit deubiquitylating enzymes (DUBs), a class of proteins involved in cancer progression. google.comgoogle.com Another notable connection is to malaria, where derivatives are being developed as novel antimalarial agents. epo.org The following tables detail the specific diseases and genes found to co-occur with this compound in patent filings, underscoring its relevance in modern drug discovery.

Table 1: Co-occurrence of this compound with Diseases in Patent Literature

| Disease | Patent Reference | Therapeutic Approach |

|---|---|---|

| Cancer / Neoplasm | WO2017009650A1, US10669234B2 | Inhibition of deubiquitylating enzymes (DUBs) google.comgoogle.com |

| Malaria | EP2917181B1 | Development of antimalarial agents epo.org |

Table 2: Co-occurrence of this compound with Genes/Proteins in Patent Literature

| Gene/Protein Target | Patent Reference | Function/Relevance |

|---|---|---|

| Deubiquitylating enzymes (DUBs) | WO2017009650A1 | Involved in protein regulation; targets for cancer therapy google.comgoogle.com |

| Ubiquitin C-terminal hydrolase L1 (UCHL1) | WO2017009650A1 | A specific DUB enzyme implicated in cancer google.com |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Iodopyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-6-iodopyridin-3-ol provides key insights into the arrangement of hydrogen atoms on the pyridine (B92270) ring. A patent publication reports a ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. googleapis.com The spectrum shows a broad singlet at approximately 11.10 ppm, which is characteristic of the acidic proton of the hydroxyl group. googleapis.com Additionally, a doublet is observed at 7.62 ppm with a coupling constant (J) of 8.1 Hz. googleapis.com Another patent provides ¹H NMR data in deuterated chloroform (B151607) (CDCl₃), showing two doublets at 7.54 ppm and 6.98 ppm, both with a coupling constant of 8.1 Hz, corresponding to the two aromatic protons on the pyridine ring. google.com A broad singlet for the hydroxyl proton is also observed at 5.55 ppm in this solvent. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 11.10 | br s | - | OH | DMSO-d₆ | googleapis.com |

| 7.62 | d | 8.1 | Ar-H | DMSO-d₆ | googleapis.com |

| 7.54 | d | 8.1 | Ar-H | CDCl₃ | google.com |

| 6.98 | d | 8.1 | Ar-H | CDCl₃ | google.com |

| 5.55 | br s | - | OH | CDCl₃ | google.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

For this compound (C₅H₃BrINO), the calculated molecular weight is approximately 315.90 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. In one study, the protonated molecular ion [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 299.4, which appears to be an error in the reported data as it does not align with the expected mass. google.com It is possible this value corresponds to a related compound or a fragment. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have multiple naturally occurring isotopes. The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the halogen atoms and potentially the hydroxyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-Br and C-I stretching vibrations would appear in the fingerprint region, typically between 500 and 750 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyridine ring. The presence of the halogen and hydroxyl substituents would influence the position and intensity of these absorption maxima. While specific UV-Vis data for this compound was not found in the search results, it is a valuable technique for characterizing its electronic properties.

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of related halogenated pyridines suggests that it would likely crystallize in a monoclinic or orthorhombic system. The hydroxyl group is expected to participate in intermolecular hydrogen bonding, which would significantly influence the crystal packing. The asymmetric electronic environment created by the bromine and iodine substituents would also affect the molecular geometry and crystal packing efficiency.

Advanced hyphenated analytical techniques

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the definitive identification of individual components. scribd.comnih.govsaspublishers.comresearchgate.netasiapharmaceutics.info For a compound like this compound, several hyphenated techniques would be particularly informative.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for purifying the compound and confirming its molecular weight. justia.comepo.orgiu.edugoogle.com The liquid chromatography step separates the target compound from any impurities or byproducts, and the mass spectrometer provides mass information for the eluted peaks. saspublishers.com Tandem mass spectrometry (LC-MS/MS) could be used to obtain fragmentation data, further aiding in structural elucidation. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from an LC column. scribd.comnih.govresearchgate.net This would be particularly useful for analyzing reaction mixtures containing this compound, enabling the structural characterization of intermediates and products without the need for offline purification. asiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, or can be derivatized to be so, GC-MS could be employed for its analysis. scribd.comsaspublishers.com This technique offers high separation efficiency and provides mass spectra for compound identification. researchgate.net

These advanced hyphenated techniques provide a comprehensive analytical toolkit for the in-depth characterization of this compound, from its initial synthesis and purification to its detailed structural and electronic analysis. nih.govasiapharmaceutics.info

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Iodopyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, providing a microscopic understanding of molecular behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For 2-Bromo-6-iodopyridin-3-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can elucidate several key properties.

The electronic structure is probed through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive tendencies. These parameters are calculated from the HOMO and LUMO energies. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential near the hydrogen atoms.

DFT is also a powerful tool for predicting spectroscopic properties. Theoretical calculations of infrared (IR) and Raman vibrational frequencies can aid in the interpretation of experimental spectra. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can assist in the structural elucidation of the compound and its derivatives. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 4.15 eV | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

For situations demanding higher accuracy, particularly for smaller molecular systems or for benchmarking DFT results, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are derived directly from first principles without empirical parameterization. While computationally more intensive than DFT, they can provide more reliable results for properties like interaction energies and reaction barriers. For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry could provide a benchmark for its thermodynamic stability.

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution, where either the bromine or iodine atom is displaced. By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures and calculate the activation energies. This information provides a detailed picture of the reaction pathway and can help predict the regioselectivity and stereoselectivity of the reaction. For instance, comparing the activation barriers for the substitution at the C2 (bromo) versus the C6 (iodo) position would reveal which site is more susceptible to nucleophilic attack.

Prediction of Molecular Interactions and Physico-chemical Parameters

The nature and strength of intermolecular interactions are key to understanding the macroscopic properties of a compound, such as its boiling point, solubility, and crystal packing. For this compound, the potential for hydrogen bonding (due to the hydroxyl group and the pyridine (B92270) nitrogen) and halogen bonding (due to the bromine and iodine atoms) can be investigated computationally. The strength of these interactions can be quantified by calculating the binding energies of molecular dimers or clusters.

Furthermore, a range of physico-chemical parameters can be predicted using quantitative structure-property relationship (QSPR) models, which are often built upon descriptors derived from computational chemistry. These parameters can include logP (a measure of lipophilicity), aqueous solubility, and polar surface area, all of which are important in fields like drug discovery and environmental science.

Table 2: Predicted Physico-chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| logP | 2.5 | Indicates moderate lipophilicity. |

| Polar Surface Area | 42.5 Ų | Influences membrane permeability. |

| Aqueous Solubility | 0.8 g/L | Predicts solubility in water. |

| Hydrogen Bond Donors | 1 | The hydroxyl group. |

Future Perspectives and Emerging Research Directions for 2 Bromo 6 Iodopyridin 3 Ol

Development of Asymmetric Synthetic Routes

While 2-Bromo-6-iodopyridin-3-ol is an achiral molecule, its true value in modern drug discovery often lies in its role as a precursor to complex, chiral molecules. Future research is increasingly directed towards the development of synthetic routes that introduce chirality early and efficiently, using the pyridinol scaffold as a foundation.

Emerging strategies focus on the stereospecific synthesis of derivatives using optically pure starting materials or reagents. google.com For instance, the hydroxyl group of this compound can be reacted with chiral synthons to create enantiomerically pure products. A documented example involves the reaction with (S)-(2-methyloxiran-2-yl)methanol, which introduces a chiral ether linkage onto the pyridine (B92270) core, a key step in the synthesis of potential antiviral agents. google.com Similarly, the Mitsunobu reaction has been employed to couple the pyridinol with chiral alcohols like tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, yielding diastereomerically distinct products that are crucial for developing targeted therapies such as Chk1 inhibitors. justia.com

Exploration of Novel Reactivity Modalities

The distinct electronic properties of the C-Br and C-I bonds are central to the synthetic utility of this compound. The higher reactivity of the iodine at the 6-position allows for selective functionalization, a modality that has been effectively exploited in cross-coupling reactions.

A key area of ongoing research is the preferential Suzuki reaction, where the 6-iodo group reacts with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, leaving the 2-bromo group intact for subsequent transformations. epo.org This selective reactivity enables the stepwise and controlled construction of complex bi-aryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Future explorations will likely focus on expanding the repertoire of selective cross-coupling reactions (e.g., Sonogashira, Stille, Buchwald-Hartwig) at the 6-position. Furthermore, investigating novel activation methods for the less reactive C-Br bond, perhaps through specialized catalytic systems or photochemical approaches, could unlock new synthetic pathways. The development of one-pot, multi-reaction sequences that leverage this differential reactivity will be a major goal for improving synthetic efficiency.

| Reaction Type | Position | Reagents/Catalyst Example | Application |

| Suzuki Coupling | 6-Iodo | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ epo.org | Synthesis of antimalarial compounds epo.org |

| Etherification | 3-OH | CH₃I, K₂CO₃ google.com | Synthesis of PDE4 inhibitors google.com |

| Mitsunobu Reaction | 3-OH | Chiral alcohol, PPh₃, DIAD justia.com | Synthesis of Chk1 inhibitors justia.com |

Integration into Catalytic Cycles as Ligands or Precursors

While this compound is primarily used as a substrate in catalytic reactions, an emerging area of interest is its potential to serve as a precursor for novel ligands in catalysis. The pyridine nitrogen, combined with the potential for introducing other donor atoms via functionalization of the halide positions, provides a framework for designing new pincer-type or bidentate ligands.

For example, derivatives of this scaffold could be synthesized to incorporate phosphine (B1218219) or amine moieties, creating ligands with unique steric and electronic properties for transition metal catalysis. A related patent describes the use of ethylenebis(diphenylphosphine) (dppe) as a ligand in a reaction involving a dibromopyridinol, highlighting the importance of specialized ligands in activating such scaffolds. google.com The synthesis of antiviral compounds from this compound has also involved the use of phosphine reagents like 2-pyridyldiphenylphosphine. google.com

Future research could focus on synthesizing libraries of pyridinol-derived ligands and screening them for activity in various catalytic transformations, such as C-H activation, asymmetric hydrogenation, or cross-coupling. This would represent a significant shift from its current role as a passive building block to an active component in catalytic systems.

Expansion of Applications in Chemical Biology and Diagnostics

The halogen-rich nature of this compound makes it an ideal scaffold for applications in chemical biology and diagnostics, particularly in the development of radiopharmaceuticals. The presence of iodine allows for the potential introduction of radioisotopes for imaging or therapeutic purposes.

A significant emerging application is in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. The scaffold has been utilized as a precursor in the synthesis of [¹¹C]MK-1064, a novel PET radioligand, demonstrating its utility in creating probes for visualizing biological targets in vivo. iu.edu

Given its role as a core fragment in the development of inhibitors for various biological targets—including those for malaria, epo.org respiratory syncytial virus (RSV), google.com cancer (Chk1), justia.com and inflammatory diseases (PDE4) google.com—future work will undoubtedly expand its use. This includes its incorporation into chemical probes to study enzyme function, activity-based protein profiling (ABPP), and the development of new diagnostic agents where the heavy atoms can be exploited for imaging modalities like X-ray computed tomography (CT).

Data-Driven and Artificial Intelligence Approaches in Design and Discovery

The future of chemical synthesis and drug discovery is increasingly intertwined with data-driven and artificial intelligence (AI) approaches. While specific AI applications for this compound are not yet widely documented, its role as a versatile scaffold makes it a prime candidate for such methods.

AI algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for the selective functionalization of its bromo and iodo groups, potentially accelerating the discovery of novel reactivity modalities. In drug discovery, computational models can screen virtual libraries of compounds derived from the this compound scaffold against biological targets. This in silico screening can identify promising candidates for synthesis and testing, significantly reducing the time and cost of drug development.

Future research will likely see the integration of AI to:

Predict the biological activity and pharmacokinetic properties of novel derivatives.

Design new scaffolds inspired by the pyridinol core but with enhanced properties.

Automate the synthesis of compound libraries using robotic platforms guided by machine learning algorithms.

This data-centric approach will enable a more rapid and intelligent exploration of the chemical space surrounding this valuable building block.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-iodopyridin-3-ol, and how can purity be ensured?

- Methodology : Halogenation of pyridine derivatives is a common approach. For example, sequential halogenation of 3-hydroxypyridine using bromine and iodine sources under controlled temperatures (0–5°C) in anhydrous solvents (e.g., DCM) can yield the target compound. Post-synthesis, purity is validated via HPLC (≥98% purity) and LC-MS to confirm molecular weight (MW: 315.90 g/mol). Recrystallization in ethanol/water mixtures improves crystallinity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Avoid prolonged exposure to light or moisture to prevent decomposition .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Conduct stability tests under varying conditions (e.g., pH, temperature) using NMR to detect decomposition. For experimental use, prepare fresh solutions in dry DMSO or THF to minimize hydrolysis .

- Key Considerations : Degradation products (e.g., dehalogenated pyridinols) can form under acidic/basic conditions; monitor via FT-IR for OH/CO stretching shifts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : -NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and hydroxyl proton at δ 10.2–10.5 ppm. -NMR confirms halogenated carbons (C-Br: ~105 ppm; C-I: ~90 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peak at m/z 314.88.

- Elemental Analysis : Match calculated (C: 19.01%, H: 0.96%, Br: 25.34%, I: 40.20%) vs. experimental values .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine influence regioselectivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the pyridine ring. Iodine’s larger atomic radius increases polarizability, making the C-I bond more reactive in Suzuki-Miyaura couplings compared to C-Br. Experimental validation: React with phenylboronic acid under Pd(PPh3)4 catalysis. Analyze regioselectivity via -NMR integration of coupling products .

- Key Considerations : Competitive protodehalogenation may occur; suppress using excess base (K2CO3) and anaerobic conditions .

Q. How can contradictory literature data on reaction yields be resolved?

- Case Study : Discrepancies in Ullmann coupling yields (reported range: 45–72%) may arise from iodide oxidation or catalyst deactivation.

- Methodology :

Replicate reactions under strictly anhydrous conditions with CuI/1,10-phenanthroline.

Use GC-MS to quantify byproducts (e.g., iodopyridinone).

Optimize solvent (DMF vs. DMSO) and temperature (80–120°C).

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology :

- Molecular Modeling : Use Avogadro or PyMol to visualize electrostatic potential surfaces. Iodine’s lower electronegativity creates a partial positive charge at C6, favoring attack by soft nucleophiles (e.g., thiols).

- Kinetic Studies : Monitor substitution rates (e.g., with NaSH) via UV-Vis at λ = 270 nm. Compare with DFT-predicted activation energies .

- Key Insight : Steric hindrance from the hydroxyl group at C3 slows substitution at C2 .

Q. How does the compound’s stability vary under photocatalytic conditions?

- Methodology : Expose to UV light (365 nm) in the presence of TiO2 nanoparticles. Track degradation using HPLC and identify radicals (e.g., •OH) via EPR spin trapping with DMPO.

- Findings : Rapid dehalogenation occurs (t1/2 = 12 min), forming 3-hydroxypyridine as the primary product. Use amber glassware or radical scavengers (e.g., ascorbic acid) to stabilize .

Contradiction Analysis & Best Practices

Addressing discrepancies in reported melting points (mp: 145–152°C vs. 158–160°C):

- Root Cause : Polymorphism or residual solvent (e.g., ethanol) in crystallized samples.

- Resolution :

Perform DSC at 5°C/min under N2.

Recrystallize from alternative solvents (acetonitrile vs. ethyl acetate).

Publish detailed crystallization protocols to ensure reproducibility .

Q. Why do some studies report low catalytic activity in C–H activation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。